molecular formula C21H21N B12964979 2,4-Bis(3,4-dimethylphenyl)pyridine

2,4-Bis(3,4-dimethylphenyl)pyridine

Cat. No.: B12964979
M. Wt: 287.4 g/mol
InChI Key: NZMQFORRDHIHPA-UHFFFAOYSA-N
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Description

2,4-Bis(3,4-dimethylphenyl)pyridine is a pyridine derivative featuring two 3,4-dimethylphenyl substituents at the 2- and 4-positions of the pyridine ring. The molecular formula is C${21}$H${23}$N, with a calculated molecular weight of 289.41 g/mol. The 3,4-dimethylphenyl groups introduce steric bulk and electron-donating effects, influencing its physical properties and reactivity.

Properties

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

2,4-bis(3,4-dimethylphenyl)pyridine

InChI

InChI=1S/C21H21N/c1-14-5-7-18(11-16(14)3)19-9-10-22-21(13-19)20-8-6-15(2)17(4)12-20/h5-13H,1-4H3

InChI Key

NZMQFORRDHIHPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC=C2)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3,4-dimethylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3,4-dimethylphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction typically proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3,4-dimethylphenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Organic Synthesis

The compound plays a significant role in organic synthesis, particularly in reactions involving photochemical cross-coupling. Its symmetrical structure enhances its reactivity compared to similar compounds. Several synthesis methods have been reported, including:

  • Alkylation and Acylation Processes : These methods have been optimized to yield high-purity products. For instance, the use of ammonium acetate and dimethylformamide has shown promising results in synthesizing 2,4-bis(3,4-dimethylphenyl)pyridine under controlled conditions.
  • Reactivity Studies : Interaction studies reveal that this compound can exhibit significant interactions with target proteins or enzymes, enhancing its potential therapeutic applications in medicinal chemistry.

Materials Science

In materials science, this compound is explored for its properties in creating advanced materials:

  • Conductive Polymers : The compound's electron-rich nature allows it to be incorporated into conductive polymers, which are essential for developing organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Stabilizers and Additives : Its structural stability makes it an excellent candidate for use as a stabilizer or additive in various polymer formulations to enhance mechanical properties and thermal stability.

Biological Applications

Research indicates potential biological applications of this compound:

  • Anti-inflammatory Properties : Some studies suggest that pyridine derivatives can act as inhibitors for inflammatory cytokines such as TNF-α and IL-6. This positions this compound as a potential therapeutic agent for treating inflammatory diseases .
  • Cancer Research : The compound has been investigated for its effects on cell survival and growth inhibition. Analogues of pyridine compounds have shown promise in arresting the cell cycle and blocking angiogenesis in vivo, suggesting that this compound may have applications in cancer therapy .

Case Studies

Several case studies illustrate the compound's versatility:

  • Synthesis Optimization : A study focused on optimizing the synthesis conditions for this compound demonstrated that varying the reaction parameters significantly affected yield and purity. The research concluded that fine-tuning reaction conditions could lead to more efficient synthetic pathways.
  • Biological Evaluation : Another study evaluated the biological activity of similar pyridine compounds against cancer cell lines. The results indicated that certain structural modifications could enhance anti-cancer activity, providing insights into how this compound could be further developed for therapeutic use .

Mechanism of Action

The mechanism of action of 2,4-Bis(3,4-dimethylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Reference
This compound C${21}$H${23}$N 289.41 3,4-dimethylphenyl (2,4) Ligand, UV stabilizer (hypothesized)
Bis(3,4-dimethylphenyl)amine C${16}$H${19}$N 225.32 3,4-dimethylphenyl Chemical intermediate
4,6-Bis(2,4-dimethylphenyl)-s-triazine C${20}$H${20}$N$_3$ 302.39 2,4-dimethylphenyl UV stabilizer
[Cu(II)-4-(3,4-dimethylphenyl)thiosemicarbazone] - - 3,4-dimethylphenyl Antibacterial agent
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Variable 466–545 Chloro, methyl, nitro Synthetic intermediates

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